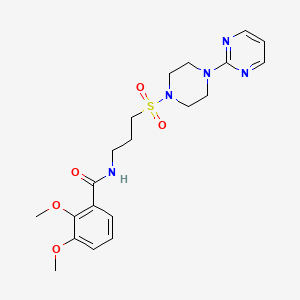
2-(2-(プロパン-2-イル)フェノキシ)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Propan-2-yl)phenoxy]benzonitrile is an organic compound with the molecular formula C16H15NO It is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a propan-2-yl group
科学的研究の応用
2-[2-(Propan-2-yl)phenoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Propan-2-yl)phenoxy]benzonitrile typically involves the reaction of 2-(propan-2-yl)phenol with 2-bromobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-[2-(Propan-2-yl)phenoxy]benzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: 2-[2-(Propan-2-yl)phenoxy]benzonitrile can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: The nitrile group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxybenzonitriles.
作用機序
The mechanism of action of 2-[2-(Propan-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and benzonitrile groups can facilitate binding to active sites, while the isopropyl group may enhance the compound’s lipophilicity, aiding in membrane permeability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-[2-(Propan-2-yl)phenoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-[2-(Propan-2-yl)phenoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-[2-(Propan-2-yl)phenoxy]benzyl alcohol: Features a hydroxyl group in place of the nitrile group.
Uniqueness: 2-[2-(Propan-2-yl)phenoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenoxy and isopropyl groups also contributes to its unique chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRJLRHWYJHQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2409907.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)



![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

